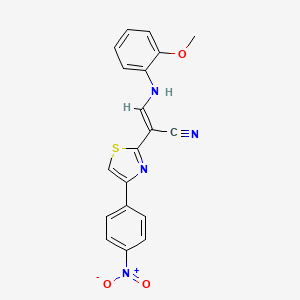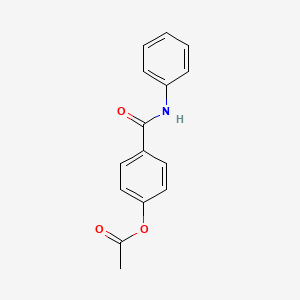
4-(Phenylcarbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Phenylcarbamoyl)phenyl acetate is a chemical compound with the CAS Number: 33577-83-2 . It has a molecular weight of 255.27 and is typically in powder form . The IUPAC name for this compound is 4-(anilinocarbonyl)phenyl acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13NO3/c1-11(17)19-14-9-7-12(8-10-14)15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Molecular Interactions and Structural Analysis
4-(Phenylcarbamoyl)phenyl acetate and its derivatives have been the subject of various studies focusing on molecular interactions and structural analysis. For example, research on thiosemicarbazone derivatives, closely related to this compound, has provided insights into their binding characteristics with human serum albumin (HSA). This is important for understanding the pharmacokinetic mechanism of these compounds (Karthikeyan et al., 2016). Additionally, vibrational spectroscopic investigations have been conducted on similar derivatives, which help in understanding the molecular structure and dynamics (Mariamma et al., 2013).
Electrolyte Additives in Lithium-Ion Batteries
The compound has also been studied in the context of lithium-ion batteries. Phenyl acetate, closely related to this compound, has been investigated as a potential electrolyte additive for improving the performance of lithium-ion batteries. These studies focus on the formation of solid electrolyte interphase (SEI) and its impact on the battery's cyclic stability (Li et al., 2014).
Catalysis and Organic Synthesis
The compound is also of interest in catalysis and organic synthesis. Studies have been conducted on micellar catalysis involving phenyl acetate, providing insights into its behavior in different chemical reactions, which is significant for understanding its potential as a catalyst (Broxton et al., 1988). Additionally, it has been used in the synthesis of various organic compounds, indicating its versatility in chemical synthesis.
Antibacterial and Antifungal Properties
Several studies have explored the antibacterial and antifungal properties of derivatives of this compound. For example, derivatives have exhibited potent antibacterial activity against various strains, including Salmonella typhi and Pseudomonas aeruginosa, and potent antifungal activity against Aspergillus niger and Aspergillus fumigatus (Chinnaraja et al., 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been investigated for their potential in drug development. The study of their interactions with proteins like bovine serum albumin can provide valuable information for the development of new drugs (Meng et al., 2012).
Environmental Applications
The compound has been studied for its role in environmental applications, such as in the separation of bromo-substituted aromatic wastes using zeolite ZSM-5. This highlights its potential use in waste treatment and environmental remediation (Smith et al., 1997).
Properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)19-14-9-7-12(8-10-14)15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRAHTJIZIRXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

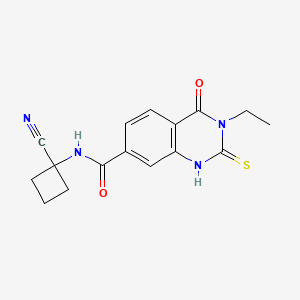

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2458785.png)
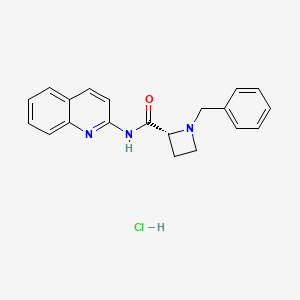
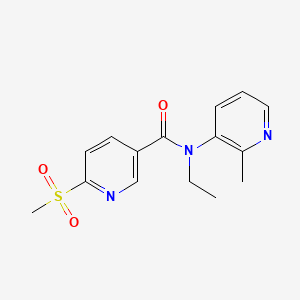
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine](/img/structure/B2458792.png)
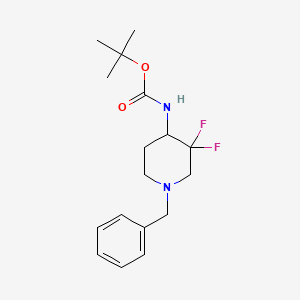
![4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide](/img/structure/B2458796.png)
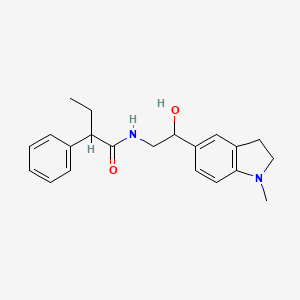
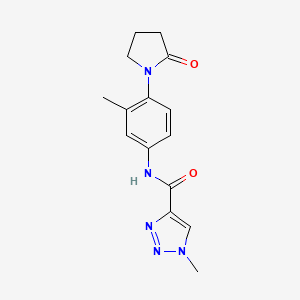
![1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2458804.png)

